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molecular formula C8H14O3 B046445 Butyric anhydride CAS No. 106-31-0

Butyric anhydride

Cat. No. B046445
M. Wt: 158.19 g/mol
InChI Key: YHASWHZGWUONAO-UHFFFAOYSA-N
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Patent
US04665070

Procedure details

Molar quantities of butyric acid and butyryl chloride are heated together on a water-bath for 1 hour and then boiled for 7 hours in an oil-bath. Butyric anhydride, b.p. 198°-199° C./765 mm, is obtained on distillation of the resulting mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:7](Cl)(=[O:11])[CH2:8][CH2:9][CH3:10]>>[C:1]([O:6][C:7](=[O:11])[CH2:8][CH2:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(CCC)(=O)OC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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